Teprotide

Übersicht

Beschreibung

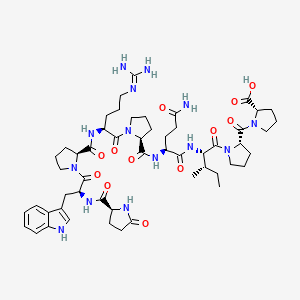

Teprotide is a nonapeptide that has been isolated from the snake Bothrops jararaca . It is an angiotensin-converting enzyme inhibitor (ACE inhibitor) which inhibits the conversion of angiotensin I to angiotensin II and may potentiate some of the pharmacological actions of bradykinin .

Synthesis Analysis

The antihypertensive effects of teprotide were first observed by Sergio Ferreira in 1965 . It was first isolated by Ferreira et al. along with eight other peptides in 1970 . Teprotide was synthesized in 1970 by Ondetti et al . From there, its antihypertensive properties were studied more closely .Physical And Chemical Properties Analysis

Teprotide has a molecular formula of C53H76N14O12 . Its average mass is 1101.257 Da and its mono-isotopic mass is 1100.576660 Da . The density of Teprotide is 1.5±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Hemodynamic Effects

Teprotide, an angiotensin-converting enzyme inhibitor, has been studied for its impact on blood pressure and hemodynamics. Research has shown that teprotide effectively lowers blood pressure in both normotensive and hypertensive subjects. Its mechanism involves reducing arterial pressure primarily through a decrease in peripheral resistance, particularly in high-renin hypertension cases. This reduction in blood pressure is associated with a decrease in stroke volume and cardiac output, likely due to venodilation (Niarchos et al., 1980).

Renal Function

Teprotide has been shown to influence renal function positively. In studies involving patients with essential hypertension, teprotide administration led to an increase in glomerular filtration rate and sodium excretion. This suggests that teprotide may improve renal excretory function while controlling hypertension (Hollenberg et al., 1979).

Congestive Heart Failure

Teprotide plays a significant role in managing congestive heart failure. It reduces ventricular afterload and improves cardiac function in patients with severe, refractory congestive heart failure. The central and peripheral hemodynamic responses to teprotide indicate its potential as a unique “vasoreleaser” of pathophysiologic arteriolar constriction (Faxon et al., 1980).

Renal Hemodynamics in Hypertension

In the context of hypertension, teprotide affects renal hemodynamics. It causes vasodilation in the early stages of hypertension but does not maintain this effect in chronic hypertension phases. This indicates the role of angiotensin II-dependent renal vasoconstriction in the progression from benign to malignant hypertension (Dzau et al., 1981).

Cardiovascular Responses

Teprotide does not significantly impair sympathetically mediated cardiovascular responses, maintaining the normal pattern of hemodynamic response during physical stress like isometric exercise in normotensive subjects. This suggests that angiotensin inhibition by teprotide preserves essential cardiovascular functions (Niarchos et al., 1982).

Renovascular Hypertension

Teprotide's diagnostic and therapeutic value has been evaluated in patients with hypertensive emergencies. It is particularly effective in diagnosing and initiating treatment in cases where renin plays a significant role in the hypertension mechanism (Tifft et al., 1979).

Wirkmechanismus

Target of Action

Teprotide is a nonapeptide that has been isolated from the snake Bothrops jararaca . The primary target of Teprotide is the angiotensin-converting enzyme (ACE) . This enzyme plays a crucial role in the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance .

Safety and Hazards

Zukünftige Richtungen

Peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . This suggests that there could be future developments in therapeutic peptides like Teprotide.

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H76N14O12/c1-3-29(2)43(51(77)66-25-9-16-39(66)50(76)67-26-10-17-40(67)52(78)79)63-45(71)34(18-20-41(54)68)60-46(72)37-14-7-23-64(37)48(74)35(13-6-22-57-53(55)56)61-47(73)38-15-8-24-65(38)49(75)36(62-44(70)33-19-21-42(69)59-33)27-30-28-58-32-12-5-4-11-31(30)32/h4-5,11-12,28-29,33-40,43,58H,3,6-10,13-27H2,1-2H3,(H2,54,68)(H,59,69)(H,60,72)(H,61,73)(H,62,70)(H,63,71)(H,78,79)(H4,55,56,57)/t29-,33-,34-,35-,36-,37-,38-,39-,40-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUHXMGGBIUAPW-CSCXCSGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCC(=O)N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCC(=O)N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H76N14O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029698 | |

| Record name | Teprotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1101.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Teprotide | |

CAS RN |

35115-60-7 | |

| Record name | Teprotide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035115607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teprotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEPROTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3E5QBF1R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

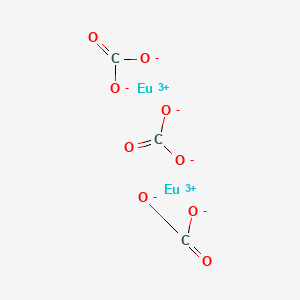

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol](/img/structure/B1582775.png)

![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B1582777.png)